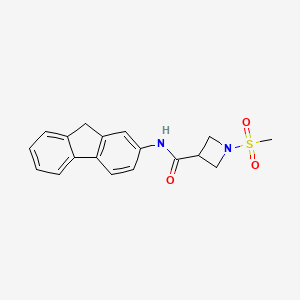

N-(9H-fluoren-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(9H-fluoren-2-yl)-1-methylsulfonylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-24(22,23)20-10-14(11-20)18(21)19-15-6-7-17-13(9-15)8-12-4-2-3-5-16(12)17/h2-7,9,14H,8,10-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDSNTKENQVMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the fluorenyl precursor. The fluorenyl group is introduced through a Friedel-Crafts acylation reaction, followed by the formation of the azetidine ring via cyclization. The methylsulfonyl group is then added through a sulfonylation reaction. The final step involves the coupling of the azetidine ring with the fluorenyl group to form the desired compound. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorenyl or azetidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group typically yields sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(9H-fluoren-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide has several scientific research applications, including:

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: The compound has potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can engage in π-π stacking interactions, while the azetidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects. The methylsulfonyl group may also play a role in enhancing the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorenyl Moieties

3-(5-Chlorofuran-2-yl)-1-(9H-Fluoren-2-yl)prop-2-en-1-one (FP01)

- Molecular Formula : C₂₀H₁₄ClO₂

- Key Features : Fluorenyl group, chlorofuran, and chalcone backbone.

- Activity : Demonstrates antimicrobial and antioxidant properties , attributed to the electron-withdrawing chloro-furan group enhancing reactivity .

- Synthesis : Refluxed with phenylhydrazine in glacial acetic acid, yielding pyrazoline derivatives via cyclocondensation .

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic Acid

- Molecular Formula: C₁₉H₁₇NO₄

- Key Features : Fluorenylmethyloxycarbonyl (Fmoc) protecting group and azetidine-carboxylic acid.

- Application : Used as a building block in peptide synthesis due to the Fmoc group’s orthogonality in solid-phase chemistry. Synthesized via reaction with Fmoc-Cl in 1,4-dioxane/sodium carbonate .

Comparison with Target Compound :

- FP01’s chalcone backbone enables π-π stacking, whereas the target’s azetidine may favor strain-driven binding interactions.

Sulfonyl-Containing Therapeutics

Apremilast (CC-10004)

Comparison with Target Compound :

- While both compounds contain methylsulfonyl groups, Apremilast’s isoindole-dione core targets PDE4, whereas the target’s azetidine-carboxamide may engage distinct pathways (e.g., kinase inhibition).

Azetidine Derivatives

Unsubstituted Azetidine

- Key Features : Smaller ring size (4-membered) increases ring strain, enhancing reactivity.

- Applications : Often used as a conformational constraint in drug design to improve selectivity.

Comparison with Target Compound :

Data Tables

Table 1. Structural and Functional Comparison

Key Findings and Discussion

- Fluorenyl Group : Enhances lipophilicity across all compounds, but the target’s carboxamide may improve aqueous solubility relative to FP01’s chalcone.

- Methylsulfonyl vs. Sulfonamide : Apremilast’s therapeutic success suggests the target’s methylsulfonyl group could similarly optimize pharmacokinetics .

- Azetidine Rigidity : The target’s azetidine ring may offer better metabolic stability than larger heterocycles, though synthetic access remains challenging compared to Fmoc-protected analogs .

Limitations : Biological data for the target compound are absent in the provided evidence. Further studies on its solubility, stability, and receptor binding are warranted.

Biological Activity

N-(9H-fluoren-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a summary table of its properties.

- Molecular Formula : C₁₉H₁₉N₃O₃S

- Molecular Weight : 357.44 g/mol

- CAS Number : Not explicitly listed in the provided data, but related compounds can be referenced.

The biological activity of this compound is believed to involve interaction with various biological targets, including enzymes and receptors. The sulfonamide group may contribute to its interaction with biological systems, potentially affecting metabolic pathways.

Biological Activity Overview

-

Anticancer Activity

- Research indicates that compounds with a similar structural framework exhibit significant anticancer properties. For instance, azetidinones derived from fluorenes have shown promising results against cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma) .

- A study highlighted that thiazolidinone and azetidinone derivatives based on fluorene structures demonstrated enhanced cytotoxicity compared to standard treatments like Taxol .

-

Antimicrobial Activity

- Compounds with similar functional groups have been evaluated for their antimicrobial properties. The incorporation of the fluorenyl moiety has been linked to improved efficacy against various microbial strains .

- Specific derivatives have shown effectiveness against multidrug-resistant bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

-

Enzyme Inhibition

- Similar compounds have been studied for their ability to inhibit key enzymes involved in metabolic disorders. For instance, dual modulators targeting Acetyl-CoA carboxylases (ACCs) and PPARs have been designed based on structural similarities with azetidine derivatives . This suggests that this compound may also exhibit enzyme inhibitory activity.

Study 1: Anticancer Efficacy

A recent study synthesized several azetidinone derivatives, including those based on the fluorenyl structure. These compounds were tested against A549 and MDA-MB-231 cell lines, revealing IC50 values significantly lower than those of conventional chemotherapeutics. The study concluded that modifications in the azetidine ring could enhance anticancer activity through improved cellular uptake and target specificity .

Study 2: Antimicrobial Screening

In another investigation, researchers screened a series of fluorenyl-substituted azetidines for antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases. This highlights the potential for developing new antimicrobial agents from this compound class .

Summary Table of Biological Activities

Q & A

Q. Purity Validation :

- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm confirms purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and absence of byproducts .

- NMR Spectroscopy : ¹H and ¹³C NMR identify characteristic signals (e.g., fluorenyl aromatic protons at δ 7.2–7.8 ppm, sulfonyl group at δ 3.2–3.4 ppm) .

Advanced: How can structural modifications to the azetidine or fluorenyl moieties alter pharmacological activity?

Methodological Answer:

Modifications are guided by structure-activity relationship (SAR) studies:

- Azetidine substituents : The methylsulfonyl group enhances electrophilicity, influencing binding to cysteine residues in target proteins. Substitution with bulkier groups (e.g., phenylsulfonyl) may reduce solubility but improve target affinity .

- Fluorenyl modifications : Fluorination at the 4-position of the fluorenyl group (as in ) increases metabolic stability by reducing oxidative degradation .

- Data Contradictions : Discrepancies in activity between analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) are resolved via competitive binding assays (e.g., SPR or ITC) and molecular docking simulations to assess steric/electronic effects .

Basic: What storage conditions and handling protocols ensure compound stability?

Methodological Answer:

- Storage : Store lyophilized powder at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Solutions in DMSO should be aliquoted and stored at –80°C to prevent freeze-thaw degradation .

- Stability Monitoring : Periodic HPLC analysis detects hydrolysis or oxidation products. For sulfonamide-containing compounds, monitor pH (neutral conditions preferred) .

Advanced: How does the methylsulfonyl group influence reactivity in downstream derivatization?

Methodological Answer:

The methylsulfonyl group acts as a leaving group in nucleophilic substitution reactions. For example:

- Azetidine ring opening : Treatment with primary amines (e.g., benzylamine) at 60°C in DMF displaces the sulfonyl group, forming secondary amines .

- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require prior conversion of the sulfonyl group to a better leaving group (e.g., bromide via Appel reaction) .

Analytical Validation : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm products using ¹⁹F NMR (if fluorinated analogs are synthesized) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign fluorenyl aromatic protons (δ 7.2–7.8 ppm), azetidine CH₂ groups (δ 3.0–4.0 ppm), and sulfonyl methyl (δ 3.2 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- FT-IR : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .

- High-Resolution MS : Exact mass analysis ensures correct empirical formula (e.g., C₂₄H₂₃N₂O₃S requires m/z 419.1332 [M+H]⁺) .

Advanced: What strategies mitigate off-target effects in biological assays?

Methodological Answer:

- Counter-Screening : Test against related enzymes/receptors (e.g., kinase panels) to identify selectivity. For example, replace the azetidine with a pyrrolidine ring to assess scaffold specificity .

- Proteomic Profiling : Use activity-based protein profiling (ABPP) with a clickable alkyne derivative to map binding sites in cell lysates .

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect reactive metabolites that may cause toxicity .

Basic: How is the compound’s solubility optimized for in vitro assays?

Methodological Answer:

- Solvent Systems : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffer containing 0.1% Tween-80 to prevent aggregation.

- Co-Solvents : For aqueous insolubility, add cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance dissolution .

- pH Adjustment : Ionize the carboxyl group by preparing sodium salts (pH 7.4) for improved aqueous solubility .

Advanced: How are computational models used to predict target engagement?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with cysteine proteases (e.g., caspase-3), leveraging the sulfonyl group’s electrophilicity .

- MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess binding stability under physiological conditions (e.g., salt concentration, temperature) .

- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.